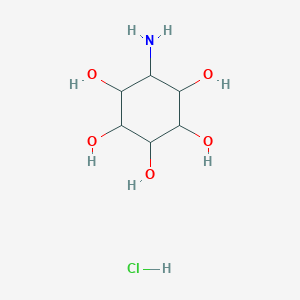

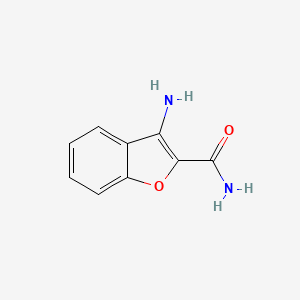

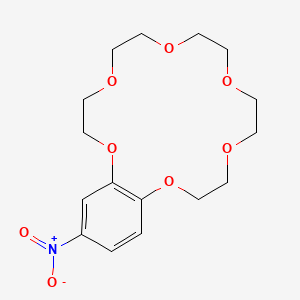

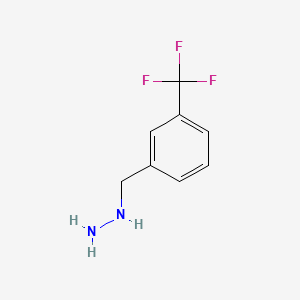

![molecular formula C16H14ClNO B1330815 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 3534-05-2](/img/structure/B1330815.png)

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Descripción general

Descripción

“5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is a derivative of dibenzo[b,f]azepine . Dibenzo[b,f]azepine and its derivatives are known for their pharmacological activity . They are often used as the basis for a variety of drugs .

Synthesis Analysis

The synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl]-amide was achieved by the reaction of (1a-d) with chloroacetyl chloride in the presence of triethylamine . This process involved the preparation of three substituted aryl piperazine derivatives (R1-3), which were then reacted with (2a-d) to give 5H-dibenzo(b,f)azepine-5-carboxamido-4’-aryl-3’-aryl piperazine-2’-azetidinone .

Molecular Structure Analysis

The geometry of dibenzoazepine analogues was investigated to find the geometrical parameters sensitive to the substitution of the central seven-membered ring . The presence of the double bond in the central ring was reflected in its partial aromaticity expressed by the HOMED parameter . Some derivatives of 5H-dibenzo[b,f]azepine with flat conformation of the central ring are characterized by mobility of the electron density comparable to the mobility in the aromatic side rings .

Aplicaciones Científicas De Investigación

- Application : A new synthetic method for 10-arylated dibenzo [b, f]azepines was developed .

- Method : The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .

- Results : This reaction furnished the corresponding haloalkenes in a syn-selective and regioselective manner, with an amino group in the product .

- Application : Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications .

- Method : Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .

- Results : The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .

Organic & Biomolecular Chemistry

Pharmaceutical Chemistry

- Application : N-containing heterocyclic compounds such as azepine and its derivatives have diverse biological properties .

- Method : The synthesis of these compounds often involves the ring expansion of either five or six-membered compounds using various methods such as thermal, photochemical, and microwave irradiation .

- Results : These compounds have been found to have a wide range of biological activities, including anti-cancer, anti-coccidial, anti-fungal, anti-bacterial, anti-mycobacterial, anti-convulsant, anti-HIV, and more .

- Application : Heterocyclic compounds, including azepine derivatives, have many applications in different industries .

- Method : These compounds are synthesized using various techniques and are used in industries such as information storage, antioxidants, solvents, reprography, cosmetics, plastics, and vulcanization accelerators .

- Results : The use of these compounds in various industries has led to the development of novel products with improved properties .

Medicinal Chemistry

Industrial Applications

- Application : N-containing heterocyclic compounds such as azepine and its derivatives are the most necessary and usual constituent of living cells and play a significant role in biochemical processes .

- Method : These compounds are synthesized using various techniques and are used in biochemical processes .

- Results : Different heterocyclic compounds with the most favorable physical, chemical, and biological properties are constructed with a broad range of combinations of carbon, hydrogen, and hetero-atoms such as O, N, and S .

- Application : Heterocyclic compounds, including azepine derivatives, have applications in the cosmetics industry .

- Method : These compounds are synthesized using various techniques and are used in the formulation of various cosmetic products .

- Results : The use of these compounds in the cosmetics industry has led to the development of novel products with improved properties .

Biochemical Processes

Cosmetics Industry

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCPQCCKJNJBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345702 | |

| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |

CAS RN |

3534-05-2 | |

| Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

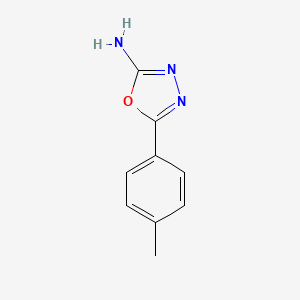

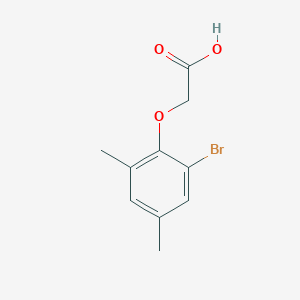

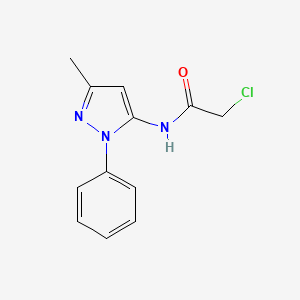

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)